2,5-二甲基环己酮

描述

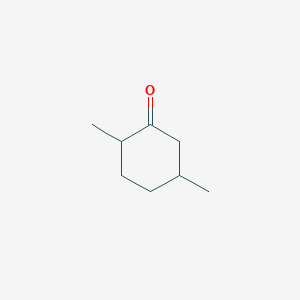

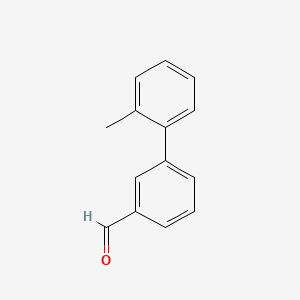

2,5-Dimethylcyclohexanone is a chemical compound that is a derivative of cyclohexanone with two methyl groups at the second and fifth positions of the cyclohexane ring. This compound is of interest due to its potential applications in organic synthesis and the pharmaceutical industry.

Synthesis Analysis

The synthesis of derivatives related to 2,5-dimethylcyclohexanone has been explored in various studies. For instance, the synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives was achieved using urea catalysis under ultrasound, which provided high yields and an environmentally friendly approach . Another study described the synthesis of 5-substituted 2-methylcycloheptanones, which are structurally related to 2,5-dimethylcyclohexanone, by treating substituted cyclohexanones with diazoethane . Additionally, a new protocol for synthesizing 2-alkanoyl- and 2-aryloyl-5,5-dimethylcyclohexane-1,3-diones was developed by reacting dimedone with cyanogen bromide and triethylamine .

Molecular Structure Analysis

The molecular structure of compounds related to 2,5-dimethylcyclohexanone has been characterized using various spectroscopic techniques. For example, the structures of the synthesized 2-alkanoyl- and 2-aryloyl-5,5-dimethylcyclohexane-1,3-diones were characterized by IR, 1H, and 13C NMR spectroscopy . The crystal structure of a derivative, 5,5-dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, was determined by X-ray single-crystal diffraction, revealing two independent molecules in the unit cell with different conformations of the cyclohexenone rings .

Chemical Reactions Analysis

The reactivity of 2,5-dimethylcyclohexanone and its derivatives has been explored in various chemical reactions. For instance, the synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone involved a series of optimized steps, including treatment with dichlorocarbene and gamma bromination . Another study reported the asymmetric synthesis of 1,2-diamino-4,5-dimethylcyclohexanes using zirconium-catalyzed reductive cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethylcyclohexanone derivatives are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds was observed in the crystal structure of a synthesized compound, which can affect its physical properties . The stereochemistry of the reaction products and the configurations of isomers have also been discussed, which are important for understanding the chemical behavior of these compounds .

科学研究应用

化学相互作用和反应

2,5-二甲基环己酮已被研究其独特的化学相互作用和反应。例如,Beerli和Borschberg(1992)探讨了相关化合物2,2-二甲基-5-(1,2-环氧丙基)环己酮与DMSO中的t-BuOK的反应,导致意想不到的产物。这项研究突显了在特定条件下二甲基环己酮衍生物的复杂化学行为(Beerli & Borschberg, 1992)。

微生物转化

已经研究了二甲基环己酮的生物转化,特别是它们被某些微生物还原的过程。Miyazawa,Okamura和Kameoka(1999)研究了使用真菌Glomerella cingulata对2,6-和3,5-二甲基环己酮的微生物转化,展示了立体选择性还原过程(Miyazawa, Okamura, & Kameoka, 1999)。

合成应用

在合成领域,2,6-二甲基环己酮已被用作各种合成途径中的关键中间体。Utaka,Makino,Oota,Tsuboi和Takeda(1983)展示了其转化为2,6-二甲基-2,6-四氢吡喃羧内酯,用于合成某些天然产物的消旋形式(Utaka et al., 1983)。

构象分析

二甲基环己酮的结构和构象显著影响其化学行为。Sharf,Freidlin,Shekoyan和Krutil(1978)研究了二甲基环己酮的结构对其还原速率和立体选择性的影响,突出了分子构型在化学反应中的重要性(Sharf et al., 1978)。

半导体行为

二甲基环己酮衍生物也已被研究其在半导体应用中的潜力。El-Menyawy,El-Ghamaz和Nawar(2013)合成并分析了5-(2-苯基肼基)-3,3-二甲基环己酮薄膜的半导体性能,展示了二甲基环己酮衍生物在材料科学中的多功能性(El-Menyawy, El-Ghamaz, & Nawar, 2013)。

先进合成技术

Almássy,Pažický,Boháč,Sališová,Addová和Rosenblum(2002)开发了一种从2,6-二甲基环己酮合成2,6-二甲基环己酮的新方法,展示了二甲基环己酮在复杂有机合成中的潜力(Almássy等,2002)。

圆二色性研究

Watanabe(1973)研究了二甲基环己酮衍生物的圆二色性,为了解这些化合物的构象和旋转平衡提供了见解,这对于理解它们的立体化学性质是至关重要的(Watanabe, 1973)。

药物应用

尽管不包括直接药物使用和剂量信息,但在药物研究中研究2,5-二甲基环己酮衍生物是值得注意的。Kato,Hattori,Kawai和Sawa(1983)探索了合成2-氨甲基-3-苄基-5,5-二甲基环己酮作为寻找非麻醉镇痛药的一部分,展示了这些化合物的药用相关性(Kato, Hattori, Kawai, & Sawa, 1983)。

安全和危害

2,5-Dimethylcyclohexanone is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

2,5-dimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-3-4-7(2)8(9)5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGFNAYTNQMMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335146 | |

| Record name | 2,5-Dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylcyclohexanone | |

CAS RN |

932-51-4 | |

| Record name | 2,5-Dimethylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different isomeric forms of 2,5-dimethylcyclohexanone and how can they be synthesized?

A: 2,5-Dimethylcyclohexanone exists as both cis and trans isomers. A mixture of (±)-5-ethyl-trans- and (±)-5-ethyl-cis-2,5-dimethylcyclohexanone can be synthesized through the methylation of the pyrrolidine enamine of (±)-3-ethyl-3-methylcyclohexanone. [] These isomers can be further separated and characterized. [] The synthesis of (±)-5-ethyl-2,5-dimethylcyclohexanone, the racemate of the optically active compound found in ring C of rosenonolactone, has also been achieved. []

Q2: How does the presence of substituents on the cyclohexanone ring influence its reactivity?

A: Studies using chiral imines derived from (5R)-2,5-dimethylcyclohexanone and (5R)-carvomenthone demonstrated that larger substituents on the cyclohexanone ring can significantly impact the diastereoselectivity of alkylation reactions. [] Specifically, increasing the steric bulk of the substituent was found to decrease the diastereomeric excess (de) in alkylation reactions using methyl vinyl ketone, suggesting a stereoelectronic effect influencing the attack on the enamine tautomer. []

Q3: How does the conformation of 2,5-dimethylcyclohexanone derivatives affect their interactions in chemical reactions?

A: Research on the circular dichroism of (2S, 5R)-(−)-2-isopropenyl-2,5-dimethylcyclohexanone (2) and its saturated analog (2S, 5R)-(−)-2-isopropyl-2,5-dimethylcyclohexanone (1) reveals the importance of conformation. [] The opposite Cotton effect signs observed for these compounds indicate a distinct difference in the relative spatial arrangement of the carbonyl group and the isopropenyl/isopropyl substituent. [] This difference in preferred conformations between the unsaturated and saturated compounds likely influences their reactivity and interactions with other molecules. []

Q4: What analytical techniques have been used to study the fragmentation patterns of 2,5-dimethylcyclohexanone derivatives?

A: Mass spectrometry has been employed to investigate the fragmentation pathways of 2-isopropenyl-2,5-dimethylcyclohexanone and 2-isopropyl-2,5-dimethylcyclohexanone. [] This technique allows researchers to identify characteristic fragment ions and deduce the structural features responsible for specific fragmentation patterns, providing valuable information about the compounds' behavior under ionization conditions.

Q5: Has 2,5-dimethylcyclohexanone been explored as a substrate for microbial transformation reactions?

A: Indeed, the microbial transformation of various cyclohexanone derivatives, including potential 2,5-dimethylcyclohexanone analogs, has been investigated using Pseudomonas ovalis 6-1. [] The study revealed that the bacterium exhibited a high degree of substrate specificity for compounds possessing the 2-methyl-2-cyclohexenone skeleton, suggesting a potential for regio- and stereoselective biocatalytic applications. []

Q6: Are there any studies on the conformational analysis of compounds structurally similar to 2,5-dimethylcyclohexanone?

A: Yes, (+)-(3R)-Methylcyclohexanone, a structurally similar compound, has been studied using temperature-dependent circular dichroism (CD) spectroscopy. [] This research provided valuable insights into the conformational preferences of the molecule at various temperatures and highlighted the dynamic equilibrium between different conformations. [] These findings contribute to understanding the influence of substituents on cyclohexanone ring conformation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

![5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332055.png)